4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid;hydrochloride
Overview
Description
LY367385 (hydrochloride) is a selective antagonist of the metabotropic glutamate receptor 1a (mGluR1a). It is known for its ability to inhibit the induction of long-term potentiation and has been widely used in neuroscience research. The compound is also recognized for its neuroprotective, anticonvulsant, and antiepileptic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY367385 (hydrochloride) involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of LY367385 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
LY367385 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring in LY367385 (hydrochloride) allows for electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
LY367385 (hydrochloride) has a wide range of scientific research applications, including:
Neuroscience: Used as a tool to study the role of mGluR1a in synaptic plasticity and neuroprotection
Pharmacology: Investigated for its potential therapeutic effects in treating epilepsy and other neurological disorders
Cell Biology: Employed in experiments to understand the signaling pathways mediated by mGluR1a
Drug Development: Serves as a lead compound for developing new drugs targeting mGluR1a
Mechanism of Action
LY367385 (hydrochloride) exerts its effects by selectively binding to the mGluR1a receptor, thereby inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that are involved in synaptic plasticity and neuroprotection. The compound’s neuroprotective effects are attributed to its ability to reduce excitotoxicity and neuronal degeneration .
Comparison with Similar Compounds
Similar Compounds
LY354740: Another mGluR antagonist with similar neuroprotective properties.
MTEP hydrochloride: A selective mGluR5 antagonist with different receptor selectivity
Uniqueness
LY367385 (hydrochloride) is unique due to its high selectivity for mGluR1a over other metabotropic glutamate receptors. This selectivity makes it a valuable tool for studying the specific functions of mGluR1a without affecting other receptors .
Properties
IUPAC Name |
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15;/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15);1H/t8-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKQWSUZDKTEPR-QRPNPIFTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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